X-Gluc (ciclohexanamina)

Descripción general

Descripción

Chromogenic substrate for β-glucuronidase that is converted by the enzyme into an intense blue prepicitate. Used for the detection of the Gus gene in bacterial colonies.

Aplicaciones Científicas De Investigación

Detección de la expresión de GUS en células y tejidos vegetales

X-Gluc es un sustrato para la beta-glucuronidasa (GUS), que está codificada por gusA, un gen reportero ampliamente utilizado . La glucuronidasa escinde X-Gluc para producir ácido glucurónico incoloro y un precipitado azul intenso de cloro-bromoíndigo . Esta reacción se utiliza para detectar la expresión de GUS en células y tejidos vegetales .

Detección de infecciones causadas por E. coli

X-Gluc se puede utilizar para detectar infecciones causadas por E. coli . La beta-glucuronidasa producida por E. coli escinde X-Gluc, lo que da como resultado un cambio de color que indica la presencia de la bacteria .

Detección de la contaminación bacteriana en muestras de alimentos y agua

X-Gluc también se utiliza para detectar la contaminación bacteriana en muestras de alimentos y agua . La presencia de beta-glucuronidasa, que escinde X-Gluc, indica contaminación bacteriana .

Reactivo de tinción para el ensayo de beta-glucuronidasa

X-Gluc ciclohexanamina es un reactivo de tinción para la detección de beta-glucuronidasa . Esta enzima es producida por E. coli, y la escisión de X-Gluc por la beta-glucuronidasa da como resultado un cambio de color .

Detección de la contaminación por E. coli en el tracto urinario

X-Gluc ciclohexanamina se puede utilizar para detectar la contaminación por E. coli en el tracto urinario

Mecanismo De Acción

Target of Action

X-Gluc (Cyclohexanamine), also known as Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate or X-Beta-d-glcua dcha h2o, primarily targets the enzyme β-glucuronidase (GUS) . This enzyme is produced by E. coli and plays a crucial role in the hydrolysis of glucuronides .

Mode of Action

X-Gluc acts as a dye reagent for the detection of β-glucuronidase (GUS) activity . It interacts with the GUS enzyme, leading to a reaction that results in a visible color change . This interaction allows for the detection of the expression of target genes .

Biochemical Pathways

The biochemical pathway affected by X-Gluc involves the hydrolysis of glucuronides. In the presence of the GUS enzyme, X-Gluc is hydrolyzed, leading to the production of a colored compound . This allows for the visualization of GUS activity and, by extension, the detection of E. coli contamination and the expression of target genes .

Pharmacokinetics

Given its use as a dye reagent in molecular biology experiments, it can be inferred that its bioavailability is primarily determined by its ability to interact with the gus enzyme and produce a visible color change .

Result of Action

The primary result of X-Gluc’s action is the production of a blue-colored compound . This color change allows for the detection of GUS activity, which can be used to detect E. coli contamination in food, water, and the urinary tract . It is also widely used in molecular biology experiments to label and detect the expression of target genes .

Action Environment

The action of X-Gluc is influenced by environmental factors such as temperature and the presence of the GUS enzyme . For instance, the plates used in molecular biology experiments are incubated at 35°C and observed 16-24 hours after inoculation . The presence of the GUS enzyme, produced by E. coli, is also a critical factor in the action of X-Gluc .

Análisis Bioquímico

Biochemical Properties

X-Gluc (cyclohexanamine) plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When hydrolyzed by β-glucuronidase, X-Gluc (cyclohexanamine) produces a blue precipitate, which is used to visually indicate the presence of the enzyme . This reaction is highly specific, making X-Gluc (cyclohexanamine) an excellent tool for detecting E. coli contamination in food, water, and urinary tract samples . The compound interacts primarily with β-glucuronidase, and the nature of this interaction involves the cleavage of the glucuronic acid moiety from the indole derivative, resulting in the formation of an insoluble blue dye .

Cellular Effects

X-Gluc (cyclohexanamine) influences various cellular processes by serving as a reporter for gene expression. In cells expressing the GUS gene, the presence of X-Gluc (cyclohexanamine) leads to the production of a blue color, indicating active gene expression . This compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism but acts as a marker to visualize these processes . The blue precipitate formed upon hydrolysis by β-glucuronidase can be observed in different cell types, providing insights into the spatial and temporal patterns of gene expression .

Molecular Mechanism

The molecular mechanism of X-Gluc (cyclohexanamine) involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the indole derivative, resulting in the formation of a blue dye . This reaction is highly specific to β-glucuronidase, making X-Gluc (cyclohexanamine) a reliable substrate for detecting the enzyme’s activity . The binding interaction between X-Gluc (cyclohexanamine) and β-glucuronidase is essential for the hydrolysis reaction, which ultimately leads to the visualization of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of X-Gluc (cyclohexanamine) are observed over time as the compound is hydrolyzed by β-glucuronidase. The stability of X-Gluc (cyclohexanamine) is crucial for its effectiveness as a reporter substrate . The compound is generally stable under standard laboratory conditions, but its degradation can occur over extended periods or under harsh conditions . Long-term studies have shown that X-Gluc (cyclohexanamine) maintains its ability to produce a blue precipitate, indicating that it remains effective for detecting β-glucuronidase activity over time .

Dosage Effects in Animal Models

The effects of X-Gluc (cyclohexanamine) in animal models vary with different dosages. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing adverse effects . At high doses, X-Gluc (cyclohexanamine) may exhibit toxic effects, including potential cytotoxicity . It is essential to determine the appropriate dosage to balance the detection sensitivity and minimize any toxic or adverse effects .

Metabolic Pathways

X-Gluc (cyclohexanamine) is involved in metabolic pathways related to the hydrolysis of glucuronic acid derivatives. The primary enzyme interacting with X-Gluc (cyclohexanamine) is β-glucuronidase, which catalyzes the cleavage of the glucuronic acid moiety . This reaction is part of the broader metabolic processes involving glucuronidation and deglucuronidation, which play essential roles in the metabolism of various compounds .

Transport and Distribution

Within cells and tissues, X-Gluc (cyclohexanamine) is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the GUS gene and localized to areas where the enzyme is active . The blue precipitate formed upon hydrolysis by β-glucuronidase indicates the localization and distribution of the enzyme within the cells . This property makes X-Gluc (cyclohexanamine) a valuable tool for studying gene expression patterns in different tissues .

Subcellular Localization

The subcellular localization of X-Gluc (cyclohexanamine) is determined by the activity of β-glucuronidase within specific cellular compartments. The compound is hydrolyzed in the presence of the enzyme, leading to the formation of a blue precipitate in areas where β-glucuronidase is active . This localization can be observed in various cellular compartments, including the cytoplasm and nucleus, depending on the expression pattern of the GUS gene . The ability to visualize subcellular localization makes X-Gluc (cyclohexanamine) a powerful tool for studying gene expression at the cellular level .

Actividad Biológica

Cyclohexanamine derivatives have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the specific compound Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate , examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

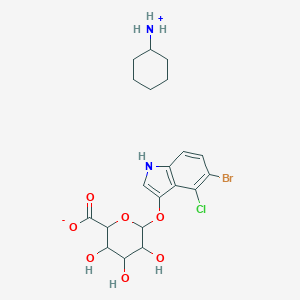

The compound is characterized by the following structural formula:

This structure includes a cyclohexanamine core linked to a 5-bromo-4-chloroindole moiety via an ether bond. The presence of hydroxyl groups and a carboxylate enhances its solubility and reactivity.

Research indicates that cyclohexanamine derivatives can interact with various neurotransmitter systems. Specifically, the compound has shown activity at serotonergic receptors, particularly the 5-HT2A subtype. This interaction is crucial for its contractile effects on smooth muscle tissues, such as the rat epididymal vas deferens .

Key Findings:

- Serotonergic Activity : The compound enhances serotonin-induced contractions in isolated rat vas deferens preparations. The dose-dependent relationship suggests a synergistic effect between cyclohexanamine and serotonin .

- Adrenergic Receptor Interaction : Cyclohexanamine acts on post-synaptic adrenergic receptors (α1A and α1B), facilitating smooth muscle contraction through calcium-dependent mechanisms .

Pharmacological Effects

The biological activity of cyclohexanamine has been explored in various studies:

| Study | Effect Observed | Mechanism |

|---|---|---|

| Study 1 | Induced vasoconstriction in rat models | Activation of α1-adrenoceptors |

| Study 2 | Enhanced contraction in response to serotonin | Interaction with 5-HT2A receptors |

| Study 3 | Potential anti-inflammatory effects | Modulation of cytokine release |

Case Studies

- Vas Deferens Contraction Study : In an experiment involving isolated rat epididymal vas deferens, increasing concentrations of cyclohexanamine led to significant contractions. The study demonstrated that this effect was potentiated by pre-treatment with serotonin, indicating a collaborative role of serotonergic pathways in mediating these contractions .

- Testicular Effects : Another study highlighted the compound's impact on testicular function in rats. High doses resulted in testicular atrophy due to direct action on Sertoli cells, suggesting potential reproductive toxicity associated with prolonged exposure to cyclohexanamine .

Toxicological Considerations

While cyclohexanamine exhibits beneficial pharmacological properties, its safety profile warrants attention. Studies have shown that exposure can lead to irritation and sensitization effects in humans . Additionally, chronic exposure has been linked to reproductive toxicity in animal models .

Propiedades

Número CAS |

114162-64-0 |

|---|---|

Fórmula molecular |

C20H26BrClN2O7 |

Peso molecular |

521.8 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

Clave InChI |

JXCKZXHCJOVIAV-CYRSAHDMSA-N |

SMILES |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |

SMILES isomérico |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br |

SMILES canónico |

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br |

Key on ui other cas no. |

114162-64-0 129541-41-9 |

Pictogramas |

Irritant |

Sinónimos |

5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt 5-bromo-4-chloro-3-indolylglucuronide BCI-3 Glud |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.